1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride
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Overview
Description
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride is a chemical compound known for its unique structure and properties. It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound’s structure includes a piperidine ring, a methoxy group, and a benzenesulfonyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride typically involves multiple steps. One common method starts with the reaction of piperidine with 2-methoxybenzenesulfonyl chloride under basic conditions to form the intermediate 1-(2-Methoxy-benzenesulfonyl)-piperidine. This intermediate is then reacted with ammonia or an amine to introduce the amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride.
Reduction: Formation of 1-(2-Methoxy-benzenesulfanyl)-piperidin-3-ylamine hydrochloride.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride
- 1-(2-Methoxy-benzenesulfonyl)-4-methyl-piperazine hydrochloride
Uniqueness
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.
Biological Activity
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride, also known by its CAS number 947532-52-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C12H19ClN2O3S. Its structure features a piperidine ring substituted with a methoxy-benzenesulfonyl group, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 292.81 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
CAS Number | 947532-52-7 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines, particularly in inhibiting cell proliferation.
- Mechanism of Action : The proposed mechanism involves DNA binding and inhibition of DNA-dependent enzymes, which disrupts the cancer cell cycle and induces apoptosis .
Antimicrobial Activity
In addition to antitumor properties, this compound may also possess antimicrobial activity. Research on related compounds has demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .
Acetylcholinesterase Inhibition
Similar piperidine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for regulating neurotransmitter levels. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
Study 1: Antitumor Efficacy
A study evaluated the effects of various piperidine derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results showed that certain derivatives had IC50 values as low as 2.12μM in 2D assays, indicating strong antitumor potential .
Study 2: Acetylcholinesterase Inhibition
Another investigation focused on the inhibitory effects of piperidine derivatives on AChE. The findings revealed that these compounds could significantly reduce AChE activity, thus enhancing acetylcholine levels in vitro, which is crucial for cognitive functions .
Properties
Molecular Formula |
C12H19ClN2O3S |
---|---|
Molecular Weight |
306.81 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)sulfonylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14;/h2-3,6-7,10H,4-5,8-9,13H2,1H3;1H |
InChI Key |
ULDHGPAQYMSYIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N.Cl |
Origin of Product |
United States |
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